molecular formula C19H15NO2 B11810404 (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone

Cat. No.: B11810404
M. Wt: 289.3 g/mol
InChI Key: GTMJLDPRNSAFNO-UHFFFAOYSA-N
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Description

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone is a chemical compound with a complex structure that includes a pyridine ring substituted with a phenoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-6-phenoxypyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its interactions with biological targets are of particular interest .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone: Unique due to its specific substitution pattern on the pyridine ring.

    Phenyl(pyridin-4-yl)methanone: Lacks the methyl and phenoxy groups, leading to different reactivity and applications.

    (4-Methyl-6-phenoxypyridin-3-yl)(4-methylphenyl)methanone: Contains an additional methyl group on the phenyl ring, affecting its chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

(4-methyl-6-phenoxypyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C19H15NO2/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2-13H,1H3

InChI Key

GTMJLDPRNSAFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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